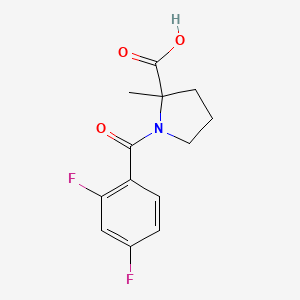
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid, commonly known as Difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC) enzyme. ODC is responsible for the biosynthesis of polyamines, which are essential for cell proliferation and differentiation. DFMO has been extensively studied for its potential applications in cancer treatment, parasitic infections, and neurodegenerative diseases.
Mécanisme D'action
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid irreversibly inhibits ODC, which is responsible for the biosynthesis of polyamines. Polyamines are essential for cell proliferation and differentiation, and their overproduction is a hallmark of cancer and parasitic infections. 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid inhibits the biosynthesis of polyamines, leading to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has been shown to have minimal toxicity in humans, with the most common side effect being reversible gastrointestinal symptoms. 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has been shown to be effective in the treatment of various cancers, including colorectal, prostate, and breast cancer. 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has also been shown to be effective in the treatment of parasitic infections, such as African sleeping sickness and Chagas disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid is a potent inhibitor of ODC, making it an excellent tool for studying the role of polyamines in cell proliferation and differentiation. 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in cancer treatment and parasitic infections, making it a well-characterized compound. However, the synthesis of 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid is challenging, and the yield is typically low, making it expensive to use in large-scale experiments.
Orientations Futures
Include the development of more efficient synthesis methods, the identification of biomarkers to predict response to 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid treatment, and the development of combination therapies to enhance its efficacy. 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has also shown potential in the treatment of neurodegenerative diseases, and further research is needed to explore its use in this area.
Méthodes De Synthèse
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amine group, followed by the introduction of the difluorobenzoyl group, and finally, the deprotection of the amine group. The yield of the synthesis process is typically around 30%.
Applications De Recherche Scientifique
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has been studied extensively for its potential applications in cancer treatment. Polyamines are essential for cell proliferation, and their overproduction is a hallmark of cancer. 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid inhibits the biosynthesis of polyamines, leading to a decrease in cell proliferation and an increase in apoptosis. 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has been shown to be effective in the treatment of various cancers, including colorectal, prostate, and breast cancer.
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has also been studied for its potential applications in parasitic infections, such as African sleeping sickness and Chagas disease. Polyamines are essential for the survival of parasites, and 1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid has been shown to be effective in inhibiting their growth.
Propriétés
IUPAC Name |
1-(2,4-difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO3/c1-13(12(18)19)5-2-6-16(13)11(17)9-4-3-8(14)7-10(9)15/h3-4,7H,2,5-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXIVEZKEXBSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)C2=C(C=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorobenzoyl)-2-methylpyrrolidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

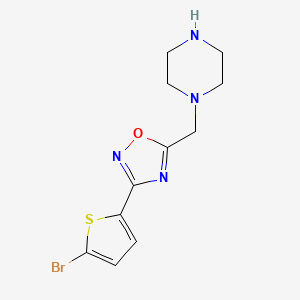
![N-(1,1-dioxothian-3-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578714.png)
![N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578717.png)
![N-[2-(cyclohexen-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578723.png)
![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid](/img/structure/B7578731.png)
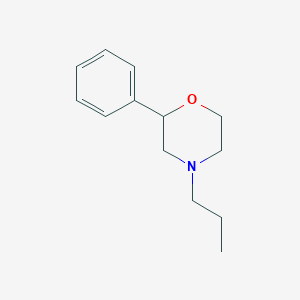
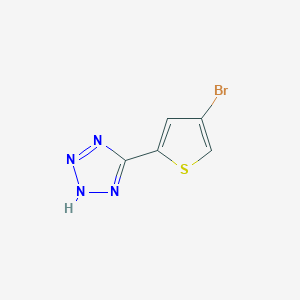
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-2,3-dihydroquinolin-4-one](/img/structure/B7578751.png)
![N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B7578765.png)
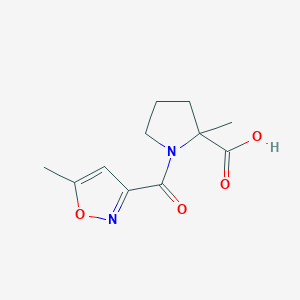
![2-Methyl-1-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578772.png)
![1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578779.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578783.png)
![2-Methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578789.png)